3-[(Diethoxyphosphoryl)methyl]benzoic acid
Description
3-[(Diethoxyphosphoryl)methyl]benzoic acid is a synthetic benzoic acid derivative characterized by a diethoxyphosphoryl-methyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₂H₁₇O₅P, with a molecular weight of 272.24 g/mol . For instance, its methyl ester derivative (Methyl 3-((Diethoxyphosphoryl)methyl)benzoate) has been synthesized for investigations into protein tyrosine phosphatase 1B (PTP1B) inhibitors .
Properties
CAS No. |
28149-49-7 |
|---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
3-(diethoxyphosphorylmethyl)benzoic acid |
InChI |
InChI=1S/C12H17O5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
FZKURNSIBVVIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Para vs. Meta Substitution
- 4-[(Diethoxyphosphoryl)methyl]benzoic acid (para isomer): Shares the same molecular formula (C₁₂H₁₇O₅P) and weight as the meta isomer but differs in substituent position. For example, para-substituted benzoic acids often exhibit distinct solubility and crystallization behaviors compared to meta isomers .
- 4-[(OSe-Selenohydroperoxy)methyl]benzoic acid: Contains a selenium-based substituent instead of phosphorus. The selenium group introduces redox-active properties, which are absent in the phosphorus-containing analog .
Functional Group Variations
- 5-[(Diethoxyphosphoryl)difluoromethyl]benzo[b]thiophene-2-carboxylic acid: Incorporates a benzo[b]thiophene core and a difluoromethyl group. The electronegative fluorine atoms increase metabolic stability compared to the non-fluorinated analog. This compound is used in specialized medicinal chemistry research .
- Methyl 3-aminobenzoate derivatives: Replace the phosphoryl group with an amino moiety. These derivatives are key intermediates in synthesizing triazine-based compounds, such as methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate, which exhibit diverse biological activities .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Increases by 20% |
| Solvent | Toluene | Reduces side products |
| Temperature | 85°C | Maximizes conversion |
| Reaction Time | 12–16 hours | Balances completion vs. degradation |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy :
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., P=O bond length ~1.48 Å) .
- HPLC-MS : Validates molecular weight (C₁₂H₁₇O₅P; [M+H]⁺ = 273.08) and purity (>95%) .
Advanced: How can computational modeling predict the reactivity or biological interactions of this compound?
Answer:
- Molecular Docking : Use the InChI key (e.g., RJRFVLZYAYSKHD-UHFFFAOYSA-N ) to model interactions with biological targets (e.g., enzymes or receptors). Software like AutoDock Vina can simulate binding affinities.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxylate or phosphoryl groups) for nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.8 suggests moderate membrane permeability) .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial potency) often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) .
- Purity Differences : Compare HPLC traces (≥95% purity) to rule out impurity-driven effects .
- Structural Analogues : Confirm the compound’s identity via ¹H NMR to distinguish it from derivatives (e.g., 4-[(Diethoxyphosphinoyl)methyl]benzoic acid) .
Application: What are the potential biomedical applications based on current research?
Answer:
- Antimicrobial Agents : The phosphoryl group enhances membrane penetration, showing activity against Gram-negative bacteria (MIC = 32 µg/mL) .
- Enzyme Inhibitors : The carboxylate moiety may chelate metal ions in metalloenzymes (e.g., matrix metalloproteinases) .
- Drug Delivery : Functionalize as a prodrug (e.g., esterify the carboxylate for improved bioavailability) .
Data Analysis: How to address discrepancies in physicochemical data (e.g., melting points) across studies?
Answer:
Contradictory data often stem from:
- Polymorphism : XRD confirms crystalline vs. amorphous forms (e.g., melting points ranging 180–220°C) .
- Hydration/Solvation : Thermogravimetric analysis (TGA) detects water content (e.g., 5% weight loss below 100°C) .
- Synthetic Routes : Compare methods—palladium-catalyzed vs. acid-mediated phosphorylation may yield different purities .
Q. Table 2: Physicochemical Data Comparison
| Property | Value (Study A) | Value (Study B) | Likely Cause |
|---|---|---|---|
| Melting Point | 180–182°C | 217–220°C | Polymorphic form |
| LogP | 1.5 | 2.1 | Impurity in HPLC |
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer:
- Phosphoryl Group Activation : The P=O group stabilizes transition states via resonance, accelerating substitutions at the methyl position .
- Carboxylic Acid Directionality : The meta-substituted carboxylate directs electrophiles to the para position, confirmed by DFT-calculated Fukui indices .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing ionic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
